(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane

Vue d'ensemble

Description

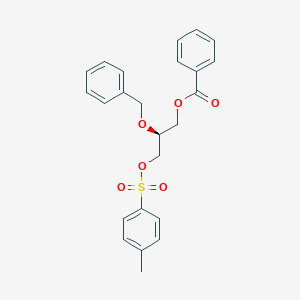

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of benzoyloxy, benzyloxy, and tosyloxy functional groups attached to a propane backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane typically involves multi-step organic reactions. One common method starts with the protection of a propane-1,2,3-triol, followed by selective functional group transformations. The benzoyloxy group can be introduced via esterification using benzoyl chloride in the presence of a base such as pyridine. The benzyloxy group is often introduced through a Williamson ether synthesis, where benzyl bromide reacts with the corresponding alcohol in the presence of a strong base like sodium hydride. The tosyloxy group is introduced by reacting the intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane undergoes various chemical reactions, including:

Substitution Reactions: The tosyloxy group can be displaced by nucleophiles such as amines or alkoxides, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

Reduction Reactions: The benzoyloxy and benzyloxy groups can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Tosyl chloride, triethylamine, nucleophiles (amines, alkoxides)

Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether

Oxidation: Potassium permanganate (KMnO4), aqueous conditions

Major Products

Substitution: Formation of new ethers or amines

Reduction: Formation of propane-1,2,3-triol derivatives

Oxidation: Formation of benzaldehyde or benzoic acid derivatives

Applications De Recherche Scientifique

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of (S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The benzoyloxy and benzyloxy groups can interact with hydrophobic pockets in proteins, while the tosyloxy group can form covalent bonds with nucleophilic residues, leading to enzyme inactivation or modulation of receptor activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-(+)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane: The enantiomer of the compound with similar chemical properties but different biological activity due to its stereochemistry.

1-Benzoyloxy-2-benzyloxy-3-mesyloxypropane: Similar structure but with a mesyloxy group instead of a tosyloxy group, leading to different reactivity and applications.

1-Benzoyloxy-2-benzyloxy-3-chloropropane:

Uniqueness

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes.

Activité Biologique

(S)-(-)-1-Benzoyloxy-2-benzyloxy-3-tosyloxypropane is a chiral organic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features three functional groups: benzoyloxy, benzyloxy, and tosyloxy, attached to a propane backbone. Its molecular formula is with a molecular weight of 440.51 g/mol. The presence of these groups allows for interactions with various biological targets, making it suitable for multiple applications in chemistry and biology.

The biological activity of this compound can be attributed to its ability to interact with proteins and enzymes:

- Enzyme Inhibition : The tosyloxy group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This property is essential in drug development where enzyme modulation is required.

- Receptor Binding : The hydrophobic nature of the benzoyloxy and benzyloxy groups allows the compound to fit into hydrophobic pockets of proteins, influencing receptor activity and signaling pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, suggesting that this compound may also possess similar anti-pathogenic effects .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent.

Study 1: Enzyme Inhibition Profile

A study focused on the enzyme inhibition properties of this compound demonstrated its effectiveness against various enzymes involved in metabolic pathways. The compound was tested against cytochrome P450 isoforms, revealing low interaction rates, which suggests minimal drug-drug interaction potential .

Study 2: Anticancer Activity in Vivo

In vivo experiments using a streptozotocin-induced diabetic rat model assessed the compound's ability to reduce retinal vascular leakage—a key factor in diabetic macular edema. The results showed significant efficacy at doses comparable to established treatments without observable toxicity .

Research Applications

This compound has diverse applications:

Propriétés

IUPAC Name |

[(2S)-3-(4-methylphenyl)sulfonyloxy-2-phenylmethoxypropyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6S/c1-19-12-14-23(15-13-19)31(26,27)30-18-22(28-16-20-8-4-2-5-9-20)17-29-24(25)21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMMPVOAHGXZSG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538111 | |

| Record name | (2S)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109371-33-7 | |

| Record name | 1,3-Propanediol, 2-(phenylmethoxy)-, benzoate 4-methylbenzenesulfonate, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Benzyloxy)-3-[(4-methylbenzene-1-sulfonyl)oxy]propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.